8-Chloro-9h-purine

Descripción

The exact mass of the compound 8-Chloro-9h-purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Chloro-9h-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-9h-purine including the price, delivery time, and more detailed information at info@benchchem.com.

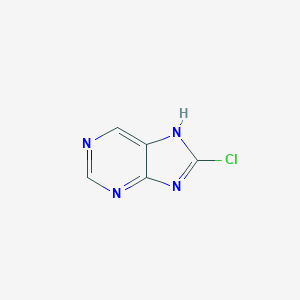

Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-87-0 | |

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-9H-purine: A Cornerstone Scaffold for Medicinal Chemistry

Abstract: 8-Chloro-9H-purine is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its strategic chloro-substituent at the C8 position renders the purine core susceptible to nucleophilic substitution, providing a key chemical handle for molecular elaboration. This guide offers an in-depth exploration of the chemical properties, structure, spectroscopic profile, and synthetic utility of 8-Chloro-9H-purine. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this scaffold in the design and synthesis of novel therapeutic agents. The document provides not only foundational data but also proven experimental insights and protocols, grounded in established chemical principles.

Core Chemical Properties and Structure

8-Chloro-9H-purine (CAS No: 17587-87-0) is a purine derivative where a chlorine atom replaces the hydrogen at the 8th position of the bicyclic ring system[1][2]. This single substitution dramatically influences the molecule's reactivity, transforming it from a relatively inert heterocycle into a valuable synthetic intermediate. The electron-withdrawing nature of the chlorine atom, coupled with its capacity to act as a leaving group, makes the C8 position an electrophilic center ripe for chemical modification.

Molecular Structure

The foundational structure consists of a pyrimidine ring fused to an imidazole ring. The chlorine atom is attached to the imidazole part of the scaffold.

Physicochemical Data

The key properties of 8-Chloro-9H-purine are summarized below. It is important to note that while some data are derived from experimental sources, others are predicted values from computational models due to the limited availability of published experimental data for this specific isomer.

| Property | Value | Source |

| CAS Number | 17587-87-0 | [1][2] |

| Molecular Formula | C₅H₃ClN₄ | [1] |

| Molecular Weight | 154.56 g/mol | [] |

| IUPAC Name | 8-chloro-7H-purine | [] |

| Boiling Point | 287.9 ± 23.0 °C (Predicted) | [1] |

| Density | 1.84 ± 0.1 g/cm³ (Predicted) | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |

Spectroscopic and Analytical Profile

Characterization of 8-Chloro-9H-purine relies on a standard suite of spectroscopic techniques. While a dedicated public repository of spectra for this specific compound is sparse, its structural features give rise to a predictable analytical profile based on data from closely related analogs[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include two distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the non-equivalent C2-H and C6-H protons on the purine core. A broad singlet corresponding to the N9-H proton would also be present, the chemical shift of which can be highly dependent on solvent and concentration[7].

-

¹³C NMR: The carbon spectrum will show five signals for the five carbon atoms in the purine ring. The C8 carbon, being directly attached to the electronegative chlorine atom, would appear at a characteristic chemical shift. Based on data for the purine core, the expected shifts are approximately: C2 (~152 ppm), C4 (~155 ppm), C5 (~125 ppm), C6 (~145 ppm), and C8 (variable, influenced by chlorine)[8].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For 8-Chloro-9H-purine, characteristic absorption bands would include:

-

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ due to the N-H bond of the imidazole ring.

-

C=N and C=C Stretching: A series of sharp peaks between 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the aromatic rings.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond[9][10].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this will appear as a characteristic pair of peaks at m/z 154 and m/z 156[11].

-

Fragmentation Pattern: Common fragmentation pathways for purines involve the cleavage of the imidazole ring, which can provide further structural confirmation.

Synthesis and Purification

The synthesis of 8-chloropurines can be achieved through several established routes. A common and reliable strategy involves the cyclization of a suitably substituted pyrimidine precursor. This approach offers good control over regioselectivity.

Representative Synthetic Workflow

The diagram below illustrates a generalized, yet field-proven, workflow for the synthesis of 8-halopurines, which is adaptable for 8-Chloro-9H-purine. The key step is the ring closure of a diamino-pyrimidine intermediate.

Detailed Experimental Protocol (Representative)

This protocol describes a robust method for synthesizing 8-Chloro-9H-purine from 8-hydroxypurine (hypoxanthine analog). This method is a logical extension of established procedures for converting hydroxy-heterocycles to their chloro-derivatives[12].

Objective: To convert 8-hydroxypurine to 8-Chloro-9H-purine.

Materials:

-

8-Hydroxypurine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst and acid scavenger)

-

Toluene (or other high-boiling inert solvent)

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 8-hydroxypurine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Scientist's Rationale: Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion. The setup is maintained under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture.

-

-

Catalyst Addition: Slowly add N,N-dimethylaniline (0.1-0.2 equivalents) to the suspension. The addition should be done cautiously as it can be exothermic.

-

Scientist's Rationale: N,N-Dimethylaniline acts as a catalyst, accelerating the chlorination process. It also serves as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions and improving yield.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Rationale: The elevated temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloride. Monitoring by TLC ensures the reaction is stopped once the starting material is fully consumed, preventing degradation of the product.

-

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Scientist's Rationale: This step quenches the reaction and hydrolyzes the excess POCl₃ to phosphoric acid. The extreme caution is necessary due to the violent reaction between POCl₃ and water.

-

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with ethyl acetate.

-

Scientist's Rationale: Neutralization ensures the purine product, which can be protonated in strong acid, is in its free base form, making it extractable into an organic solvent. Multiple extractions maximize the recovery of the product.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 8-Chloro-9H-purine.

Chemical Reactivity and Applications in Drug Discovery

The true value of 8-Chloro-9H-purine lies in its reactivity. The C8-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in medicinal chemistry[13][14]. This allows for the facile introduction of a wide array of functional groups at this position.

Nucleophilic Substitution at C8

The electron-deficient nature of the purine ring system facilitates the attack of nucleophiles at the C8 position, leading to the displacement of the chloride ion[15]. Weaker bases are generally better leaving groups, making chloride an effective one in this context[15]. This reaction is the primary reason 8-Chloro-9H-purine is a sought-after building block.

Sources

- 1. chembk.com [chembk.com]

- 2. 17587-87-0|8-Chloro-9H-purine|BLD Pharm [bldpharm.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 11. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-9H-purine

This guide provides a comprehensive overview of the synthesis and characterization of 8-Chloro-9H-purine, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. Its unique chemical architecture serves as a versatile scaffold for the generation of a diverse array of purine derivatives with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 8-Chloro-9H-purine

8-Chloro-9H-purine is a substituted purine derivative characterized by a chlorine atom at the 8-position of the purine ring system. This seemingly simple modification imparts a unique reactivity profile to the molecule, making the 8-position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of various functional groups and the construction of complex molecular architectures. The resulting 8-substituted purine analogs have been extensively explored for their potential as kinase inhibitors, antiviral agents, and modulators of other biological targets.

Synthetic Methodologies: A Guided Approach

The synthesis of 8-Chloro-9H-purine can be approached through several strategic pathways. The choice of a particular method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and reliable method involves the cyclization of a suitably substituted pyrimidine precursor, a variation of the classical Traube purine synthesis.

The Traube Synthesis and its Modern Applications

The Traube synthesis is a powerful and convergent method for the construction of the purine ring system. In the context of 8-Chloro-9H-purine, this typically involves the reaction of a 4,5-diaminopyrimidine with a one-carbon synthon.

A common and effective approach for synthesizing 8-substituted-6-chloropurines involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes. This methodology is advantageous due to its efficiency and the commercial availability of the starting pyrimidine. While the direct synthesis of 8-Chloro-9H-purine via this route using a chlorine-containing one-carbon source can be challenging, the underlying principle of building the imidazole ring onto the pyrimidine core remains central.

A more direct and widely referenced pathway to synthesize chlorinated purines involves the chlorination of a pre-existing purine core, such as hypoxanthine or uric acid. For instance, the treatment of hypoxanthine with phosphoryl chloride (POCl₃) is a well-established method for the synthesis of 6-chloropurine[1][2][3]. Similarly, uric acid can be converted to 2,6,8-trichloropurine, which can then be selectively dehalogenated.

Rationale for Reagent Selection:

-

Phosphoryl Chloride (POCl₃): This is a powerful chlorinating and dehydrating agent. In the synthesis of chloropurines, it effectively replaces hydroxyl groups with chlorine atoms. The reaction often requires elevated temperatures to proceed to completion.

-

N,N-Dimethylaniline: This tertiary amine is often used as a catalyst and acid scavenger in reactions involving phosphoryl chloride. It facilitates the reaction and neutralizes the HCl generated as a byproduct.

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

While the direct synthesis of 8-Chloro-9H-purine is less commonly detailed, the synthesis of the related 6-chloropurine from hypoxanthine provides a representative and instructive protocol for the chlorination of a purine core. This process can be adapted and explored for the synthesis of 8-chloro analogs from appropriate precursors.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, combine hypoxanthine, N,N-dimethylaniline, and an excess of phosphoryl chloride.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours (typically 4-5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphoryl chloride under reduced pressure.

-

Quenching: The residue is then cautiously quenched by the slow addition of crushed ice or ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8. This will cause the 6-chloropurine product to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of a chloropurine.

Comprehensive Characterization of 8-Chloro-9H-purine

The unambiguous identification and confirmation of the structure of the synthesized 8-Chloro-9H-purine are paramount. A combination of spectroscopic and physical characterization techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 8-Chloro-9H-purine, based on the analysis of related purine structures and general principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | The ¹H NMR spectrum is expected to show distinct signals for the protons on the purine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the rings. Specifically, one would anticipate signals for the C2-H and C6-H protons, as well as a broad signal for the N9-H proton. For example, in related 9-substituted-6-chloropurines, the C2-H proton appears as a singlet around δ 8.5 ppm. |

| ¹³C NMR | The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the chlorine (C8) will be significantly deshielded. Other carbon signals for the purine ring will also be observable in the aromatic region. For instance, in a 9-cyclopentyl-8-(4-phenoxyphenyl)-6-chloropurine, the purine carbons appear in the range of δ 150-160 ppm[4]. |

| Mass Spec. | Mass spectrometry is crucial for determining the molecular weight of the compound. For 8-Chloro-9H-purine (C₅H₃ClN₄), the expected molecular ion peak [M]⁺ would be at m/z 154.01, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the intensity of the [M]⁺ peak). |

| IR Spectroscopy | The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations (around 3400-3200 cm⁻¹), C=N and C=C stretching vibrations within the aromatic rings (around 1650-1500 cm⁻¹), and C-Cl stretching vibrations (typically in the 800-600 cm⁻¹ region). The NIST Chemistry WebBook provides reference spectra for related compounds like 2,6,8-trichloropurine which can serve as a useful comparison[5]. |

Chromatographic and Physical Properties

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis and for assessing the purity of the final product. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, should be developed to achieve good separation of the product from the starting materials and byproducts.

-

Melting Point: The melting point of a pure crystalline solid is a sharp and reproducible physical constant. The experimentally determined melting point can be compared with literature values to assess purity.

-

Appearance: Pure 8-Chloro-9H-purine is expected to be a solid, likely a white or off-white powder.

Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine.

Infrared (IR) Spectroscopy (KBr Pellet):

-

Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizing the Characterization Workflow

Caption: A workflow for the comprehensive characterization of 8-Chloro-9H-purine.

Conclusion

The synthesis and characterization of 8-Chloro-9H-purine are fundamental processes for the advancement of purine-based drug discovery. A thorough understanding of the synthetic routes, coupled with rigorous analytical characterization, ensures the provision of high-quality starting materials for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently work with this versatile chemical entity.

References

-

Gerster, J. F., Hinshaw, B. C., Robins, R. K., & Townsend, L. B. (1968). Purine Nucleosides. XIX. Synthesis of certain 8-chloropurine nucleosides and related derivatives. The Journal of Organic Chemistry, 33(3), 1070–1073. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 26(11), 3328. [Link]

-

NIST. (n.d.). Purine, 2,6,8-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kania, M., & Gundersen, L.-L. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1249. [Link]

-

ChemSynthesis. (n.d.). 8-chloro-9H-purine-2,6-diol. Retrieved from [Link]

-

Pole, V. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 224-229. [Link]

-

Ali, S. S., et al. (2018). The crystal structure of 8-chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, C9H11ClN4O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(1), 1-2. [Link]

-

Ohno, F., et al. (2007). Method for the synthesis of uric acid derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1437-1440. [Link]

-

Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Derivate. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

-

Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on Condensed Pyrimidine Systems. IX. The Synthesis of Some 6-Substituted Purines. Journal of the American Chemical Society, 74(2), 411–414. [Link]

-

Beaman, A. G. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(22), 5633–5636. [Link]

-

Huagong Baike. (n.d.). 8-Chloro-9H-purine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. Retrieved from [Link]

-

Lee, H., et al. (2018). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 23(10), 2661. [Link]

-

Müller, M., Belas, F., Ueno, H., & Guengerich, F. P. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in Experimental Medicine and Biology, 387, 31–36. [Link]

- Patsnap. (n.d.). Chemical synthesis method of 6-chloropurine.

-

Bapat, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science, 368(6488), 311-315. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloropurine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 9H-Purine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Method for the Synthesis of Uric Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 6-chloropurine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine, 2,6,8-trichloro- [webbook.nist.gov]

Spectroscopic and Structural Elucidation of 8-Chloropurine Derivatives: A Technical Guide

Introduction

Purine and its derivatives are cornerstones in the fields of medicinal chemistry and drug development, forming the core structure of many biologically active molecules, including nucleosides and kinase inhibitors. The strategic functionalization of the purine scaffold is a key approach in the design of novel therapeutics. Among the various halogenated purines, 8-chloro-9H-purine serves as a versatile synthetic intermediate. Its C8-chloro substituent provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions, enabling the exploration of chemical space around the purine core.

A thorough understanding of the structural and electronic properties of such intermediates is paramount for their effective use in synthesis and for the rational design of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these molecules.

This technical guide provides an in-depth overview of the spectroscopic data and interpretation for a representative 8-chloropurine derivative. Due to the limited availability of a complete, publicly accessible experimental dataset for the parent 8-chloro-9H-purine (CAS 17587-87-0), this guide will utilize the comprehensive spectroscopic data available for the closely related analogue, 9-benzyl-6,8-dichloropurine . The N9-benzyl group serves as a common protecting or modulating group in purine chemistry, and its spectral signatures are well-defined. The principles of spectral interpretation discussed herein are directly applicable to the parent compound, with key differences highlighted to provide a thorough understanding of the 8-chloropurine scaffold.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of purine-based compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our model compound, 9-benzyl-6,8-dichloropurine, the spectrum reveals characteristic signals for both the purine core and the benzyl substituent.

Table 1: ¹H NMR Data for 9-benzyl-6,8-dichloropurine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.78 | s | 1H | H-2 |

| 7.39 - 7.31 | m | 5H | Benzyl-Ar-H |

| 5.51 | s | 2H | N9-CH₂-Ph |

Interpretation and Causality:

The ¹H NMR spectrum is characterized by its simplicity, which is indicative of the molecule's structure.

-

Purine Proton (H-2): A singlet appearing at 8.78 ppm is assigned to the H-2 proton of the purine ring. Its downfield chemical shift is a direct consequence of the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic system. The absence of adjacent protons results in a singlet multiplicity. For the parent 8-chloro-9H-purine, a similar singlet for H-2 and another for H-6 would be expected, along with a broad signal for the N9-H proton, which would be exchangeable with D₂O.

-

Benzyl Protons: The multiplet observed between 7.39 and 7.31 ppm, integrating to five protons, is characteristic of the aromatic protons of the benzyl group. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons. The singlet at 5.51 ppm, integrating to two protons, is unequivocally assigned to the methylene (-CH₂-) protons of the benzyl group. The chemical shift is influenced by the adjacent nitrogen atom (N9) and the phenyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purine derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is preferred for less soluble compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is essential for high resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Data for 9-benzyl-6,8-dichloropurine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C-2 |

| 152.2 | C-4 |

| 151.7 | C-6 |

| 144.3 | C-8 |

| 134.3 | Benzyl-C (ipso) |

| 130.4 | C-5 |

| 129.2 | Benzyl-C (o/m) |

| 128.5 | Benzyl-C (p) |

| 127.9 | Benzyl-C (o/m) |

| 48.1 | N9-CH₂-Ph |

Interpretation and Causality:

The ¹³C NMR spectrum provides a carbon map of the molecule.

-

Purine Carbons: The carbons of the purine ring are observed in the downfield region (130-154 ppm), which is typical for aromatic and heterocyclic carbons. The C2, C4, C6, and C8 carbons are significantly deshielded due to the adjacent electronegative nitrogen and chlorine atoms. The C5 carbon appears at a more upfield position as it is not directly bonded to a heteroatom. The specific assignments can be confirmed using advanced NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

-

Benzyl Carbons: The carbons of the benzyl group are observed in the aromatic region (127-135 ppm) and the aliphatic region. The ipso-carbon (the carbon attached to the N9-CH₂ group) is typically a quaternary carbon and may show a weaker signal. The methylene carbon (-CH₂-) appears at 48.1 ppm, consistent with a carbon atom attached to a nitrogen.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The instrument remains locked and shimmed from the ¹H NMR acquisition.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to compensate for the low natural abundance of ¹³C and achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Table 3: Key IR Absorption Bands for a Substituted 8-Chloropurine Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Strong | C=C and C=N stretching (ring) |

| ~1330 | Medium | C-N stretching |

| ~800 - 700 | Strong | C-Cl stretching |

| ~750, ~700 | Strong | Ar-H out-of-plane bending |

Interpretation and Causality:

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

Aromatic and Aliphatic C-H Stretches: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic purine and benzyl rings. The bands below 3000 cm⁻¹ are due to the C-H stretching of the methylene group.

-

Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the purine and benzyl rings. This region is often complex but is a hallmark of aromatic and heteroaromatic systems.

-

C-Cl Stretch: The presence of a carbon-chlorine bond is typically indicated by a strong absorption in the fingerprint region, usually between 800 and 700 cm⁻¹.

-

Out-of-Plane Bending: The strong bands around 750 and 700 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations for the monosubstituted benzyl ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent to IR radiation in the typical analysis range.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for 9-benzyl-6,8-dichloropurine

| m/z | Relative Intensity (%) | Assignment |

| 294 | 100 | [M]⁺ (with ³⁵Cl₂) |

| 296 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 298 | 10 | [M+4]⁺ (with ³⁷Cl₂) |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum shows a cluster of peaks for the molecular ion ([M]⁺) due to the isotopic distribution of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion is [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. The observed pattern with major peaks at m/z 294, 296, and 298 is consistent with the presence of two chlorine atoms in the molecule.

-

Fragmentation: A prominent peak at m/z 91 is the base peak in the spectrum of many benzyl-containing compounds. This corresponds to the formation of the stable tropylium ion ([C₇H₇]⁺) from the cleavage of the N9-CH₂ bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

IV. Workflow for Spectroscopic Analysis

The structural elucidation of a novel purine derivative is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis and spectroscopic characterization of an 8-chloropurine derivative.

Conclusion

The comprehensive spectroscopic analysis of 8-chloropurine derivatives, as illustrated with the model compound 9-benzyl-6,8-dichloropurine, provides a robust framework for their structural characterization. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous determination of the molecular structure, confirmation of functional groups, and verification of molecular weight and formula. The principles and protocols outlined in this guide serve as a valuable resource for scientists and researchers in the field of medicinal chemistry, facilitating the confident synthesis and characterization of novel purine-based compounds for drug discovery and development.

References

The references will be populated based on the specific sources of the spectroscopic data and protocols used in the final document.

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-9H-purine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 8-Chloro-9H-purine, a critical heterocyclic compound with significant applications in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, particularly its isomer 6-Chloropurine, to establish a reliable predictive profile. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability characteristics of 8-Chloro-9H-purine in various solvent systems and under diverse environmental stressors. These methodologies are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science. This whitepaper is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in handling, formulation, and analytical method development for 8-Chloro-9H-purine and its derivatives.

Introduction to 8-Chloro-9H-purine: A Molecule of Interest

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive effects.[1][2] 8-Chloro-9H-purine, a halogenated purine derivative, serves as a key synthetic intermediate in the development of novel therapeutic agents. The introduction of a chloro-substituent at the 8-position of the purine ring system significantly influences its electronic properties and metabolic stability, making it a valuable scaffold for medicinal chemists.

The successful progression of any new chemical entity from discovery to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, as they directly impact bioavailability, formulation strategies, and shelf-life. This guide addresses these critical attributes for 8-Chloro-9H-purine, providing both predictive insights and the practical tools for their empirical determination.

Physicochemical Properties of Halogenated Purines

The physicochemical properties of 8-Chloro-9H-purine are largely dictated by the purine core and the C8-chloro substituent. The purine ring system, with its multiple nitrogen atoms, allows for hydrogen bonding, while the chloro-group adds to the molecule's lipophilicity.

Table 1: Key Physicochemical Properties of 6-Chloropurine (as an analog for 8-Chloro-9H-purine)

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₄ | [3] |

| Molecular Weight | 154.56 g/mol | [3] |

| Appearance | Light yellow to brown solid | [4] |

| Melting Point | >300 °C (with decomposition) | |

| UV/Vis. λmax | ~265 nm | [3] |

Solubility Profile: A Predictive and Experimental Approach

A comprehensive understanding of a compound's solubility in various solvents is crucial for its application in both research and development. While specific quantitative solubility data for 8-Chloro-9H-purine is not extensively documented, a robust profile can be inferred from its structural isomer, 6-Chloropurine.

Predicted Solubility Based on Analog Data

Based on the available data for 6-Chloropurine, 8-Chloro-9H-purine is expected to exhibit good solubility in polar aprotic solvents and limited solubility in aqueous media.

Table 2: Predicted Solubility of 8-Chloro-9H-purine in Common Solvents (based on 6-Chloropurine data)

| Solvent | Predicted Solubility | Concentration (mg/mL) | Molarity (mM) |

| Dimethylformamide (DMF) | Soluble | ~50 | ~323.5 |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~10 | ~64.7 |

| Water | Sparingly Soluble | ~5 | ~32.4 |

| Ethanol | Predicted to be sparingly soluble | - | - |

| Methanol | Predicted to be sparingly soluble | - | - |

| Acetonitrile (ACN) | Predicted to be poorly soluble | - | - |

Note: These values are estimations based on data for 6-Chloropurine and should be experimentally verified.[3][4]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise solubility data, the following equilibrium solubility (shake-flask) method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 8-Chloro-9H-purine to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Ensure enough solid is present to achieve saturation and that some undissolved solid remains.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method (see Section 5 for a recommended method).

-

Calculate the concentration of 8-Chloro-9H-purine in the original saturated solution based on the dilution factor.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of 8-Chloro-9H-purine.

Stability Profile: Degradation Pathways and Forced Degradation Studies

The chemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Halogenated purines can be susceptible to degradation under various conditions.

Potential Degradation Pathways

Purine analogs can undergo degradation through several mechanisms, including hydrolysis and oxidation.[5][6] For 8-Chloro-9H-purine, the primary points of susceptibility are:

-

Hydrolysis: The chloro-substituent at the C8 position can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 8-hydroxy-9H-purine (xanthine). This reaction is often pH-dependent.

-

Oxidation: The purine ring system can be oxidized, particularly by strong oxidizing agents. The degradation products can be complex and may involve ring-opening.

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7] The following protocol outlines a comprehensive forced degradation study for 8-Chloro-9H-purine.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of 8-Chloro-9H-purine in a suitable solvent where it is known to be soluble and stable (e.g., DMSO or a mixture of organic solvent and water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of 8-Chloro-9H-purine to elevated temperatures (e.g., 80-100 °C).

-

Photolytic Degradation: Expose a solid sample and a solution of 8-Chloro-9H-purine to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (see Section 5) to separate the parent compound from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent and degradation peaks.

-

For identification of major degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

-

Diagram 2: Workflow for Forced Degradation Studies

Caption: A comprehensive workflow for conducting forced degradation studies on 8-Chloro-9H-purine.

Recommended Analytical Method: Stability-Indicating HPLC-UV

A robust and validated analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of 8-Chloro-9H-purine and the separation of its potential degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for purine-like molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and potential degradation products. |

| Gradient | Start with a low percentage of B, ramp up to elute all components, then re-equilibrate. | A gradient is necessary to separate the parent drug from potentially more or less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection Wavelength | ~265 nm (or λmax) | The wavelength of maximum absorbance for the purine chromophore ensures high sensitivity. |

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of 8-Chloro-9H-purine. While direct experimental data for this compound is limited, a predictive profile has been established based on its close structural analog, 6-Chloropurine. More importantly, this guide has equipped researchers with detailed, robust, and scientifically sound protocols to empirically determine the solubility and stability of 8-Chloro-9H-purine. The provided methodologies for thermodynamic solubility determination and forced degradation studies, coupled with a recommended stability-indicating HPLC method, form a complete framework for the physicochemical characterization of this important synthetic intermediate. By following these guidelines, researchers and drug development professionals can generate the critical data necessary to advance their work with 8-Chloro-9H-purine in a confident and informed manner.

References

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The Synthesis and Properties of 6-Chloropurine and Purine. (1954). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. Retrieved January 13, 2026, from [Link]

-

6-Chloropurine CAS 87-42-3. (n.d.). Fengchen Group. Retrieved January 13, 2026, from [Link]

-

Purine metabolism. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved January 13, 2026, from [Link]

-

Purine Salvage Pathways & Catabolism of Purine Nucleotides | Gout, Lesch-Nyhan & SCID | USMLE. (2025). YouTube. Retrieved January 13, 2026, from [Link]

-

Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. (2026). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis of 6- and 8-alkynylated purines and their ribonucleosides by the coupling of halopurines with alkynes. (1982). PubMed. Retrieved January 13, 2026, from [Link]

-

Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]

-

Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water. Synthesis of (purin-8-yl)- and (purin-6-yl)phenylalanines. (2006). PubMed. Retrieved January 13, 2026, from [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PMC. Retrieved January 13, 2026, from [Link]

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 6-Chloropurine CAS 87-42-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Purine metabolism - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. biopharmaspec.com [biopharmaspec.com]

An In-depth Technical Guide to the Reactivity of the Chlorine Atom at the C8 Position of Purine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biological probes. Functionalization of this heterocyclic system is critical for modulating pharmacological activity, and the C8 position offers a particularly valuable vector for synthetic diversification. Among the various synthetic handles, the C8-chloro substituent stands out for its versatile reactivity, primarily governed by the electronic nature of the purine ring. This guide provides a comprehensive exploration of the chemical behavior of the C8-chloro atom, focusing on the mechanistic underpinnings of its reactivity, key synthetic transformations, and practical, field-proven experimental protocols. We will delve into the principles of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a robust framework for the rational design and synthesis of novel 8-substituted purine derivatives for drug discovery and development.

Introduction: The Strategic Importance of the C8 Position

The purine ring, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in biology, most notably as the foundation for the nucleobases adenine and guanine.[1] Synthetic derivatives of purines have yielded a wealth of clinically significant drugs, including antiviral agents (e.g., Acyclovir), and antineoplastics (e.g., 6-mercaptopurine).[2] The biological activity of these molecules is exquisitely sensitive to the nature and position of substituents on the purine core.

While the C2 and C6 positions on the pyrimidine portion of the ring have been extensively studied, the C8 position on the imidazole moiety presents a unique opportunity for synthetic manipulation. Substitution at C8 can profoundly influence the electronic properties, conformation (e.g., syn vs. anti in nucleosides), and hydrogen bonding capacity of the entire molecule, thereby tuning its interaction with biological targets such as kinases, polymerases, and G-protein coupled receptors. The 8-chloropurine derivative serves as a pivotal intermediate, a versatile precursor for introducing a diverse array of functional groups through well-established reaction pathways.

Electronic Landscape and the Predisposition for Nucleophilic Attack

The reactivity of the C8-chloro group is a direct consequence of the purine ring's electronic structure. The purine system is considered electron-deficient or π-deficient, a result of the presence of four electronegative nitrogen atoms that withdraw electron density from the carbon framework.[3] This electron deficiency is particularly pronounced at the C2, C6, and C8 positions, rendering them electrophilic and susceptible to attack by nucleophiles.

The primary mechanism for the displacement of the chlorine atom at C8 is Nucleophilic Aromatic Substitution (SNAr) .[4] Unlike typical SN2 reactions, which are impossible at an sp²-hybridized carbon within an aromatic ring, and SN1 reactions, which would require the formation of a highly unstable aryl cation, the SNAr pathway provides a lower-energy route for substitution.[5][6] The reaction is facilitated by the ability of the purine ring's nitrogen atoms to stabilize the negatively charged intermediate formed during the reaction.[7]

The SNAr Mechanism at the C8 Position: An In-Depth View

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks the electrophilic C8 carbon, breaking the aromaticity of the imidazole ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the kinetic linchpin of the entire reaction. The negative charge is delocalized across the purine system, with significant resonance contributors placing the charge on the electronegative nitrogen atoms (notably N7 and N9), which effectively stabilizes the intermediate.[3]

Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast, as it re-establishes the highly stable aromatic system.

Below is a generalized depiction of the SNAr mechanism at the C8 position of a purine derivative.

Factors Influencing Reactivity

-

Nucleophile: Stronger nucleophiles generally lead to faster reactions. The "hardness" or "softness" of the nucleophile is also key. For instance, "soft" nucleophiles like thiols often react more readily than "hard" nucleophiles like alcohols.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

-

Substituents: Electron-withdrawing groups elsewhere on the purine ring can further increase the electrophilicity of the C8 carbon and stabilize the Meisenheimer complex, accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.

-

Leaving Group: While chlorine is a common and effective leaving group, fluorine is often more reactive in SNAr reactions due to the higher polarization of the C-F bond, which makes the carbon more susceptible to the initial nucleophilic attack.[8] The reactivity order is often F > Cl ≈ Br > I.[8][9]

Key Synthetic Transformations via SNAr

The C8-chloro group is a gateway to a variety of C-N, C-S, and C-O bonds, each class of which can be crucial for tuning the pharmacological profile of a lead compound.

C-N Bond Formation: Amination

The introduction of amino groups at the C8 position is a widely used strategy in drug design. The reaction of 8-chloropurines with a diverse range of primary and secondary amines, both aliphatic and aromatic, typically proceeds in high yield.[10] Microwave irradiation has been shown to significantly accelerate these reactions.[11][12]

Note: This protocol is adapted from a procedure for a C6-substitution, which follows the same SNAr principle applicable to C8-chloro derivatives. A similar procedure was used to synthesize 6,8,9-trisubstituted purines where an amine displaces a chlorine at C6.[13]

-

Setup: To a solution of the 8-halopurine derivative (1.0 mmol) in a suitable solvent like ethanol or DMF (10 mL), add the desired amine (e.g., a substituted piperazine, 1.2 mmol).

-

Base: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 mmol) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

-

Reaction: The mixture is heated to a temperature between 80 °C and 125 °C. The reaction can be performed under conventional heating or in a sealed tube.[13] Microwave irradiation (e.g., 100-150 °C for 10-30 minutes) can also be highly effective.[12]

-

Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 8-aminopurine derivative.

| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |

| 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Morpholine | Dioxane, 100 °C, 16h | 91 | [12] |

| 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Morpholine | MW, 150 °C, 10 min | 95 | [12] |

| 6-Chloropurine | Aniline | H₂O, 0.1 equiv. HCl, 100 °C, 1h | 86 | [14] |

| 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine | Substituted benzaldehyde | p-TSA, DMF, 80 °C | High | [13] |

C-S Bond Formation: Thiolation

Thiolated purines are important for various applications, including the development of mucoadhesive drug delivery systems and as synthetic intermediates.[15][16] The reaction typically involves a thiol or a thiolate salt.

-

Setup: Dissolve the 8-chloropurine derivative (1.0 mmol) in a polar aprotic solvent such as DMF (10 mL).

-

Nucleophile: Add the desired thiol (e.g., thiophenol, 1.1 mmol).

-

Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH) to deprotonate the thiol in situ, forming the more potent thiolate nucleophile.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Workup & Purification: The workup is similar to the amination protocol, involving solvent removal, extraction, and purification by column chromatography.

Beyond SNAr: C-C Bond Formation via Cross-Coupling

While SNAr is highly effective for introducing heteroatom nucleophiles, it is generally unsuitable for forming C-C bonds. For this crucial transformation, palladium-catalyzed cross-coupling reactions are the methods of choice, providing access to 8-aryl, -alkenyl, and -alkyl purines.

The Suzuki-Miyaura coupling (using boronic acids or esters) and the Stille coupling (using organostannanes) are the most widely employed methods for functionalizing halopurines.[17][18][19] These reactions are versatile, tolerate a wide range of functional groups, and proceed under relatively mild conditions.[20][21]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Cl bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

This protocol is based on general procedures for Suzuki couplings of halopurines.[17][18]

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the 8-chloropurine derivative (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

-

Solvent: Add a degassed solvent system. Common choices include toluene, 1,4-dioxane, or a mixture of DME and water.[18]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography to obtain the 8-aryl- (or 8-alkenyl-) purine product.

| Halopurine | Boronic Acid | Catalyst / Base / Solvent | Yield (%) | Reference |

| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 85 | [18] |

| 9-Benzyl-8-bromoadenine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 91 | [18] |

| 9-Benzyl-6-chloropurine | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / aq. DME | 87 | [18] |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ / Na₂CO₃ / aq. DME | 88 (at C6) | [17] |

Conclusion and Future Perspectives

The chlorine atom at the C8 position of the purine ring is a remarkably versatile and reliable synthetic handle. Its reactivity is dominated by the electron-deficient nature of the purine core, making it an excellent substrate for Nucleophilic Aromatic Substitution with a wide range of N-, S-, and O-centered nucleophiles. For the crucial formation of C-C bonds, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide an efficient and high-yielding alternative.

The methodologies described in this guide are robust and have been extensively validated in the synthesis of compounds with significant biological potential.[13][22] As the demand for novel and highly specific therapeutic agents continues to grow, the ability to rationally design and synthesize complex 8-substituted purine libraries will remain a critical tool for medicinal chemists. Future work will likely focus on developing even milder and more selective catalytic systems, expanding the scope of accessible nucleophiles and coupling partners, and applying these powerful synthetic strategies to ever more complex molecular architectures in the relentless pursuit of new medicines.

References

-

Janeba, Z., & Holý, A. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-6. [Link]

-

Yıldırım, S., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

-

Bergmann, F., & Tamari, M. (1961). The synthesis of 8-substituted purines. Journal of the Chemical Society, 4468. [Link]

-

Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 29(3), 690. [Link]

-

Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. (n.d.). ResearchGate. [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications. [Link]

-

Al-Soud, Y. A., et al. (2007). Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents. Archiv der Pharmazie, 340(3), 149-56. [Link]

-

Reist, E. J., et al. (1964). Synthesis and reactions of some 8-substituted purine nucleosides. The Journal of Organic Chemistry, 29(2), 554-558. [Link]

-

Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

-

Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(21), 6821-30. [Link]

-

Gray, N. S., et al. (2000). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. [Link]

-

Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 850. [Link]

-

Sodupe, M., et al. (2012). Nucleophilic properties of purine bases: inherent reactivity versus reaction conditions. Journal of Physical Organic Chemistry, 25(6), 498-506. [Link]

-

Hosmane, R. S. (Ed.). (n.d.). Special Issue: Purine and Its Derivatives. MDPI. [Link]

-

Khwaja, T. A., & Pande, H. (1979). 8-Phosphorus Substituted Isosteres of Purine and Deazapurines. Nucleic Acids Research, 7(1), 251-8. [Link]

-

Legraverend, M., et al. (2007). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. ResearchGate. [Link]

-

Leger, G., et al. (2005). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Molecules, 10(2), 508-15. [Link]

-

Leger, G., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. [Link]

-

Sköld, C., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(21), 12387-12393. [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro) -. BYU ScholarsArchive. [Link]

-

Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2023). In Chemistry LibreTexts. [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

-

Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (2003). Purine Analogs. In Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). (n.d.). ResearchGate. [Link]

-

Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

-

Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077. [Link]

-

Batool, S., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers, 12(8), 1803. [Link]

-

Batool, S., et al. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. [Link]

-

Leichner, C., et al. (2019). Thiolated polymers: Bioinspired polymers utilizing one of the most important bridging structures in nature. Advanced Drug Delivery Reviews, 151-152, 191-221. [Link]

-

Singh, S., et al. (2022). Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes for Enhanced Oral Bioavailability of Azathioprine: In Vitro and In Vivo Evaluation. Pharmaceutics, 14(12), 2736. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Stille Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Synthesis of some novel substituted purine derivatives as potential anticancer, anti-HIV-1 and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Chloro-9H-purine as a Precursor for Substituted Purines

Abstract

The purine scaffold is one of the most vital heterocyclic systems in nature and medicinal chemistry, forming the core of DNA, RNA, and numerous cofactors.[1] Its synthetic analogues are mainstays in pharmacology, with applications as anticancer, antiviral, and kinase-inhibiting agents.[2][3] Among the myriad of purine precursors, 8-Chloro-9H-purine stands out as a uniquely versatile and reactive building block. The chlorine atom at the C8 position activates the purine core for nucleophilic aromatic substitution (SNAr), while the proton at the N9 position provides a handle for introducing diverse substituents. This guide offers a comprehensive exploration of the chemistry of 8-Chloro-9H-purine, detailing the mechanistic principles, field-proven experimental protocols, and strategic considerations for its use in the synthesis of complex, biologically active molecules.

The Core Chemistry: Understanding the Reactivity of 8-Chloro-9H-purine

The utility of 8-Chloro-9H-purine stems from two primary reactive sites: the C8 carbon and the N9 nitrogen. The purine ring system is electron-deficient, which is a critical factor that facilitates nucleophilic attack.

-